

comparison of different analytical standards for 9(S)-HpODE

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Compound of Interest

Compound Name: 9(S)-HpODE

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An Objective Comparison of Analytical Standards for 9(S)-HpODE

For researchers, scientists, and drug development professionals studying lipid peroxidation and related signaling pathways, the accuracy and reliability of experimental results are paramount. This depends critically on the quality of analytical standards. 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (**9(S)-HpODE**), a key product of linoleic acid oxidation by lipoxygenase enzymes, is an important biomarker for oxidative stress and an intermediate in various metabolic pathways.^{[1][2]} This guide provides an objective comparison of commercially available analytical standards for **9(S)-HpODE**, focusing on key performance attributes to aid in the selection of the most suitable standard for your research needs.

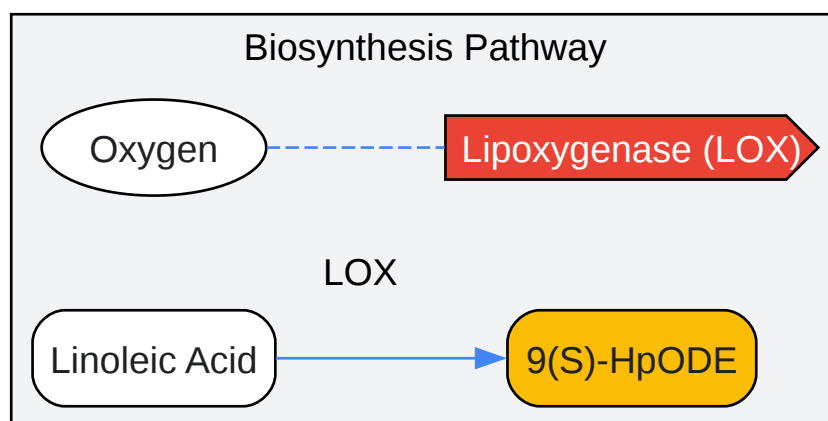
Comparison of Commercial 9(S)-HpODE Analytical Standards

The primary suppliers of **9(S)-HpODE** analytical standards include Cayman Chemical and Santa Cruz Biotechnology. Both provide the standard with high purity, suitable for sensitive analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). A summary of their product specifications is presented below.

Feature	Cayman Chemical	Santa Cruz Biotechnology	(±)9-HpODE (Racemic Mixture) - Cayman Chemical
Product Name	9(S)-HpODE	9(S)-HpODE	(±)9-HpODE
CAS Number	29774-12-7[1]	29774-12-7[3]	5502-91-0[4]
Purity	≥98%[1]	≥98%[3]	≥98%[4]
Formulation	A solution in ethanol[1]	A solution in ethanol	A 100 µg/ml solution in ethanol[4]
Storage	-80°C[1]	-	-80°C[4]
Stability	≥ 2 years[1]	-	≥ 2 years[4]
Molecular Formula	C ₁₈ H ₃₂ O ₄ [1]	C ₁₈ H ₃₂ O ₄ [3]	C ₁₈ H ₃₂ O ₄ [4]
Formula Weight	312.4[1]	312.4[3]	312.4[4]
λ _{max}	234 nm[1]	-	233 nm[4]

Biosynthesis of 9(S)-HpODE

9(S)-HpODE is primarily formed from the enzymatic oxidation of linoleic acid.[2] The reaction is catalyzed by lipoxygenases (LOX), such as arachidonate 5-lipoxygenase.[1][3] This pathway is a key part of lipid metabolism and is involved in various physiological and pathological processes.



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Caption: Enzymatic conversion of Linoleic Acid to **9(S)-HpODE** by Lipoxygenase.

Experimental Protocols for Analysis

The quantification and identification of **9(S)-HpODE** in biological matrices typically involve chromatographic separation followed by detection. A common and highly sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

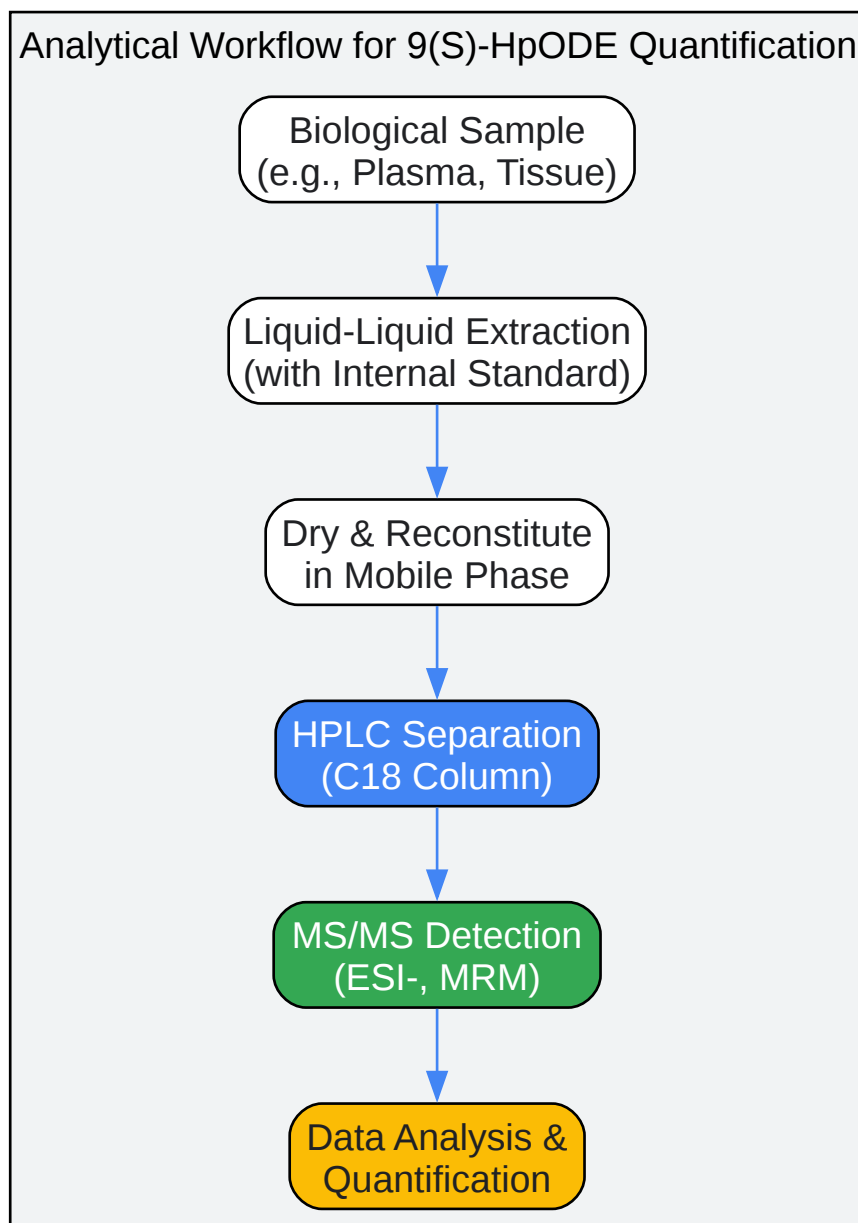
Sample Preparation and Extraction

- **Internal Standard Addition:** To ensure accurate quantification, a deuterated internal standard, such as 9(S)-HODE-d4, is often added to the sample prior to extraction.[5]
- **Liquid-Liquid Extraction:** Lipids, including **9(S)-HpODE**, are extracted from the biological matrix (e.g., plasma, tissue homogenate) using an organic solvent system. A common method involves a mixture of 2-propanol and hexane.
- **Evaporation and Reconstitution:** The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- **Chromatographic Separation:**
 - **Column:** A C18 reverse-phase column is typically used for separation.[6]
 - **Mobile Phase:** A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or acetic acid to improve peak shape.
 - **Flow Rate:** Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray ionization (ESI) in negative ion mode is commonly used.

- Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed for its high selectivity and sensitivity.[7][8]
- Transitions: For 9-HpODE, a characteristic precursor-to-product ion transition is monitored. For example, with sodium acetate as a post-column reagent, the transition m/z 335.2 > 195.1 can be used for quantification.[7][8]



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Caption: A typical workflow for the analysis of **9(S)-HpODE** from biological samples.

Conclusion

Both Cayman Chemical and Santa Cruz Biotechnology provide high-purity **9(S)-HpODE** analytical standards that are suitable for demanding research applications. The choice between suppliers may depend on factors such as price, availability, and the specific documentation provided with each batch. For researchers requiring a racemic mixture for comparative studies, Cayman Chemical offers (±)9-HpODE.^{[4][9]} Regardless of the chosen supplier, it is crucial to adhere to proper storage and handling procedures to ensure the integrity of the standard, as hydroperoxides can be susceptible to degradation.^[10] The use of a validated analytical method, such as the LC-MS/MS protocol outlined above, will ensure accurate and reproducible quantification of **9(S)-HpODE** in experimental samples.

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